Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTBMPFLQYQNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444229 | |

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211746-85-9 | |

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

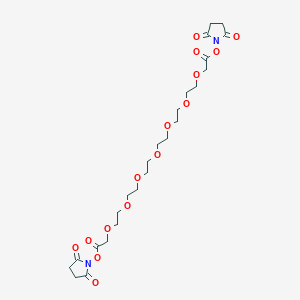

Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester structure

An In-Depth Technical Guide to Heptaoxatricosanedioic Acid Bis(N-hydroxysuccinimide) Ester: A PEGylated Homobifunctional Crosslinker

Abstract

This compound is a homobifunctional, amine-reactive crosslinking reagent distinguished by its hydrophilic polyethylene glycol (PEG) spacer arm. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on its structure, mechanism of action, and practical application. As a member of the N-hydroxysuccinimide (NHS) ester class of reagents, it facilitates the formation of stable, covalent amide bonds with primary amines, making it an invaluable tool for bioconjugation.[1][2] The integrated PEG spacer enhances the water solubility of the reagent and the resulting conjugate, mitigates aggregation, and can reduce immunogenicity, offering significant advantages over traditional hydrocarbon-based crosslinkers.[3][4] This document details its chemical properties, reaction kinetics, detailed experimental protocols for protein conjugation, and troubleshooting strategies to empower scientists in the development of diagnostics, therapeutics, and other advanced biomaterials.

Introduction to Amine-Reactive Crosslinking

Covalent crosslinking technology is a cornerstone of modern life sciences, enabling the stable linkage of biomolecules for a vast array of applications, from elucidating protein structures to creating antibody-drug conjugates (ADCs).[5][6] Among the various chemical strategies, reagents targeting primary amines (–NH₂) are particularly prominent due to the abundance of these groups on the N-terminus of polypeptides and the side chains of lysine residues.[5][7]

N-hydroxysuccinimide (NHS) esters are the most widely used class of amine-reactive crosslinkers, prized for their ability to form highly stable amide bonds under mild, physiological pH conditions.[2][7][8] The architecture of a crosslinker is defined by its reactive groups and the intervening spacer arm. While the reactive ends dictate the target, the spacer arm's composition and length are critical for defining the spatial relationship between conjugated molecules and influencing the physicochemical properties of the final product. The incorporation of polyethylene glycol (PEG) as a spacer arm has become a key strategy to improve the aqueous solubility, reduce non-specific binding, and minimize the immunogenicity of bioconjugates.[3][4][9]

Molecular Profile of this compound

Chemical Structure and Properties

This compound, also known as 3,6,9,12,15,18,21-Heptaoxatricosanedioic Acid 1,23-Bis(2,5-dioxo-1-pyrrolidinyl) Ester, is a homobifunctional crosslinker.[10] This means it has identical reactive groups at both ends of its spacer arm, enabling the linkage of two amine-containing molecules. The core of the molecule is a discrete-length PEG (dPEG®) chain, which imparts hydrophilicity.

Figure 1: Chemical Structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 211746-85-9 | [10][11][12] |

| Molecular Formula | C₂₄H₃₆N₂O₁₅ | [10][12][13] |

| Molecular Weight | 592.55 g/mol | [10][12][13] |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers. | [8] |

| Storage | Store at -20°C with desiccant; moisture-sensitive. | [14][15] |

The Advantage of the PEG Spacer Arm

The "Heptaoxatricosanedioic acid" core is a hydrophilic PEG spacer. Unlike traditional hydrocarbon spacers (e.g., the 8-atom linker in Disuccinimidyl suberate, DSS), the PEG chain offers several distinct advantages that are critical in biological applications:

-

Enhanced Hydrophilicity : PEG linkers are water-soluble, which helps to keep the crosslinker and the resulting bioconjugate soluble in aqueous buffers, preventing aggregation and precipitation that can occur with hydrophobic linkers.[3][4][9]

-

Reduced Immunogenicity : The PEG chain can create a hydration shell around the conjugate, masking it from the immune system and reducing the likelihood of an immunogenic response.[3][4]

-

Improved Pharmacokinetics : In therapeutic applications like ADCs, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life in vivo.[3][4]

-

Defined Length : This crosslinker is a monodisperse compound, meaning it has a precise, defined molecular weight and spacer length, unlike polydisperse PEG mixtures.[4][15] This ensures uniformity in the final conjugate, which is critical for reproducibility and regulatory approval in drug development.

Mechanism of Action and Reaction Kinetics

The NHS Ester Reaction Mechanism

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution.[1][7] The process is initiated when an unprotonated primary amine (R-NH₂) acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.[1][16]

Figure 2: Reaction mechanism of an NHS ester with a primary amine.

Critical Reaction Parameters

The efficiency of conjugation is a competition between the desired aminolysis reaction and the undesirable hydrolysis of the NHS ester by water.[16] Careful control of reaction conditions is paramount for success.

-

pH : This is the most critical factor.[16] The reaction requires the amine to be in its unprotonated, nucleophilic state (R-NH₂). At acidic pH (<7), amines are protonated (R-NH₃⁺) and non-reactive.[16] At alkaline pH (>9), while amines are fully deprotonated, the rate of NHS ester hydrolysis increases dramatically.[17] Therefore, the optimal pH range for NHS ester reactions is typically 7.2 to 8.5 .[8][17]

-

Hydrolysis : The stability of the NHS ester decreases as the pH increases. This competing reaction deactivates the crosslinker. Lowering the reaction temperature to 4°C can help slow the rate of hydrolysis, which is particularly useful for dilute protein solutions or when longer reaction times are needed.[16][17]

| pH | Temperature | Half-life of NHS Ester | Source(s) |

| 7.0 | 0°C | 4-5 hours | [8][16][17] |

| 7.0 | Room Temp | ~7 hours | [16] |

| 8.0 | 4°C | ~1 hour | [16] |

| 8.6 | 4°C | 10 minutes | [16][17] |

-

Buffers and Solvents : It is imperative to use buffers that are free of primary amines.[14][15]

-

Recommended Buffers : Phosphate-buffered saline (PBS), HEPES, Borate, Bicarbonate.[15][17]

-

Incompatible Buffers : Tris (TBS) and glycine, as they will compete with the target molecule for reaction with the NHS ester.[14][15][17]

-

Solvents : Non-sulfonated NHS esters like this one are often poorly soluble in water and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[8][14]

Senior Scientist's Note: Always use anhydrous (dry) DMSO or DMF from a freshly opened container or one stored properly with desiccants. The NHS ester moiety is highly susceptible to hydrolysis, and even trace amounts of water in the stock solvent can lead to reagent deactivation and failed conjugations.[14][15]

-

-

Concentration : Higher concentrations of the protein and crosslinker favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[16][17]

Experimental Protocols and Applications

The following is a generalized, field-proven protocol for the homobifunctional crosslinking of two proteins (Protein A and Protein B). Optimization of molar ratios and incubation times is essential for each specific application.

General Protocol for Protein-Protein Crosslinking

Figure 3: Standard workflow for protein-protein conjugation using a bis-NHS ester crosslinker.

Materials:

-

This compound

-

Anhydrous DMSO or DMF[14]

-

Protein A and Protein B in an appropriate amine-free buffer (e.g., PBS, pH 7.4)[14]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[15]

-

Purification system (e.g., desalting column or dialysis cassette)[18][19]

Methodology:

-

Reagent Preparation:

-

Equilibrate the vial of the crosslinker to room temperature before opening to prevent moisture condensation.[14][18]

-

Immediately before use, dissolve the crosslinker in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Do not store this solution, as the NHS ester will hydrolyze over time.[14]

-

Ensure your protein solutions (1-10 mg/mL) are in an amine-free buffer at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using a desalting column or dialysis.[14]

-

-

Conjugation Reaction:

-

Calculate the required volume of the crosslinker stock solution to achieve the desired molar excess over the protein. A starting point is often a 10- to 50-fold molar excess of the crosslinker to the protein.[20]

-

Add the calculated volume of the crosslinker stock solution to the protein mixture while gently vortexing. The final concentration of DMSO or DMF should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[8][20]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][20]

Senior Scientist's Note: The optimal molar ratio of crosslinker-to-protein is empirical and must be determined for each system. A high ratio can lead to excessive modification and polymerization, while a low ratio may result in low conjugation efficiency. Run a matrix of concentrations to find the ideal condition that maximizes the desired conjugate while minimizing aggregates.

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Analysis and Validation:

-

Confirm the formation of the crosslinked product using SDS-PAGE, where the conjugate will appear as a higher molecular weight band.

-

For more quantitative analysis, use SEC-HPLC to separate and quantify the monomeric proteins, the desired conjugate, and any high-molecular-weight aggregates.

-

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Field-Proven Solution(s) |

| Low or No Conjugation | 1. Hydrolyzed Crosslinker: Reagent was exposed to moisture or stock solution was stored.[14][21] 2. Incorrect Buffer: Buffer contains primary amines (Tris, glycine).[14][17] 3. Incorrect pH: pH is too low (<7.0), protonating the target amines.[16] | 1. Use fresh, anhydrous DMSO/DMF and equilibrate the reagent vial to room temperature before opening. Prepare the stock solution immediately before use.[14] 2. Perform buffer exchange into a recommended buffer like PBS or HEPES.[14] 3. Adjust the buffer pH to the optimal range of 7.2-8.5.[17] |

| Protein Precipitation/Aggregation | 1. Over-crosslinking: Molar excess of the crosslinker is too high, leading to uncontrolled polymerization.[22] 2. Solvent Denaturation: Final concentration of organic solvent (DMSO/DMF) is too high (>10%). | 1. Reduce the molar excess of the crosslinker. Perform a titration to find the optimal ratio.[20] 2. Prepare a more concentrated stock of the crosslinker to minimize the volume of organic solvent added to the reaction. |

| High Polydispersity in Final Product | 1. Non-optimal Stoichiometry: Molar ratios of reactants lead to a wide range of crosslinked species. 2. Reaction Time: Reaction allowed to proceed for too long, promoting side reactions and aggregation. | 1. Systematically vary the molar ratio of crosslinker to protein to find conditions that favor the formation of the desired species. 2. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) and analyze the products at each time point to determine the optimal reaction duration. |

Conclusion

This compound stands out as a highly effective chemical tool for researchers engaged in bioconjugation. Its homobifunctional nature, combined with the distinct advantages of a discrete-length hydrophilic PEG spacer, provides a reliable method for creating stable, water-soluble conjugates with well-defined intramolecular or intermolecular crosslinks. By understanding the core reaction chemistry and carefully controlling key experimental parameters such as pH, buffer composition, and stoichiometry, scientists can leverage this reagent to advance projects in drug delivery, diagnostics, and fundamental protein research, achieving reproducible and high-quality results.

References

- A Deep Dive into NHS Ester Crosslinkers: An In-depth Technical Guide. Benchchem.

- Amine-Reactive Crosslinker Overview.

- The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Structure and Reactivity of NHS Ester Crosslinkers. Benchchem.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Books.

- crosslinking technology. Thermo Fisher Scientific.

- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

- Protocol for PEG NHS Ester. BroadPharm.

- Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.

- Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.

- This compound | CAS 211746-85-9. Santa Cruz Biotechnology.

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.

- Overview of PEG Linkers. ChemPep.

- This compound. Deweina.

- This compound. Shanghai Huicheng Biological Technology.

- Technical Support Center: Crosslinking with Long PEG Spacers. Benchchem.

- This compound. PubChem.

- How to Choose the Right PEG Linker for Your Research and Applic

- Suberic acid bis(N-hydroxysuccinimide ester) powder. Sigma-Aldrich.

- Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hep

- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chempep.com [chempep.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester_其他_德威钠 [gbwol.com]

- 11. scbt.com [scbt.com]

- 12. Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 13. labsolu.ca [labsolu.ca]

- 14. broadpharm.com [broadpharm.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. d-nb.info [d-nb.info]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Heptaoxatricosanedioic Acid Bis(N-hydroxysuccinimide) Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation

Introduction: The Critical Role of Crosslinkers in Modern Bioconjugation

In the landscape of scientific research, particularly in the fields of proteomics, drug discovery, and diagnostics, the ability to covalently link molecules is of paramount importance. This process, known as bioconjugation, is the cornerstone of creating novel molecular entities with tailored functionalities. At the heart of this discipline lie crosslinking reagents, molecules equipped with reactive ends that can form stable bonds with specific functional groups on proteins, peptides, and other biomolecules. Among these, Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester, a homobifunctional crosslinker, has emerged as a powerful tool for researchers seeking to conjugate molecules containing primary amines. This guide provides a comprehensive technical overview of this reagent, delving into its core principles, practical applications, and the scientific rationale behind its use.

Core Principles of this compound

This compound, commonly referred to as NHS-PEG8-NHS ester, is a chemical compound with the molecular formula C24H36N2O15 and a molecular weight of 592.55 g/mol [1][2]. Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) registry number: 211746-85-9[1][3][4]. This molecule is a homobifunctional crosslinker, meaning it possesses two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. These NHS esters are highly reactive towards primary amines (-NH2), which are abundantly found in biomolecules at the N-terminus of proteins and on the side chains of lysine residues[5][6][7][8].

The core of its functionality lies in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a highly stable amide bond[7][9]. This reaction is highly efficient and proceeds under mild conditions, making it ideal for working with sensitive biological molecules.

A key architectural feature of this crosslinker is the polyethylene glycol (PEG) spacer arm, specifically an octaethylene glycol (PEG8) chain. This hydrophilic spacer imparts several advantageous properties to the crosslinker and the resulting conjugate, including increased water solubility, reduced aggregation, and diminished immunogenicity[6].

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3][4] |

| Synonyms | NHS-PEG8-NHS ester | N/A |

| CAS Number | 211746-85-9 | [1][3][4] |

| Molecular Formula | C24H36N2O15 | [1][2] |

| Molecular Weight | 592.55 g/mol | [1][2] |

| Spacer Arm Length | ~30.5 Å | BroadPharm |

The Causality Behind Experimental Choices: A Scientist's Perspective

The successful application of this compound hinges on a thorough understanding of the factors that govern its reactivity and stability. As a senior application scientist, my recommendation for experimental design is rooted in maximizing the efficiency of the desired conjugation while minimizing side reactions.

The Critical Role of pH

The pH of the reaction buffer is arguably the most critical parameter in NHS ester chemistry. The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5[6][10].

-

Below pH 7.2: Primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction rate.

-

Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. In this competing reaction, the NHS ester reacts with water, rendering it inactive and unable to participate in the desired conjugation. The half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 9[7].

Therefore, maintaining the pH within the optimal range is a self-validating system for ensuring successful conjugation.

Buffer Composition: The Amine-Free Imperative

The choice of buffer is equally critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency and the formation of unwanted side products[5][6]. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers[6].

Solvent and Reagent Preparation: A Matter of Stability

This compound is moisture-sensitive. The NHS ester moiety readily hydrolyzes in the presence of water[5]. Therefore, the reagent should be stored at -20°C with a desiccant[5]. Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation[5].

The reagent is typically not directly soluble in aqueous buffers. The standard and validated procedure is to first dissolve it in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use[5]. This stock solution is then added to the aqueous reaction mixture containing the biomolecule. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture is kept low (typically below 10%) to avoid denaturation of proteins.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for each specific application.

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general procedure for crosslinking two proteins using this compound.

Materials:

-

This compound

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare the Protein Solution: Dissolve or dilute the protein(s) to be crosslinked in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM.

-

Initiate the Crosslinking Reaction: Add a 20- to 50-fold molar excess of the crosslinker stock solution to the protein solution. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purify the Conjugate: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Analyze the Conjugate: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate techniques to determine the extent of crosslinking.

Protocol 2: Modification of Amine-Containing Small Molecules

This protocol outlines the modification of a small molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing small molecule

-

Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Reaction monitoring tools (e.g., TLC, LC-MS)

Procedure:

-

Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

-

Add Reagents: Under continuous stirring, add the base (1-2 equivalents) followed by the this compound (1-1.5 equivalents).

-

Reaction Incubation: Stir the reaction mixture at room temperature for 3-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture can be worked up using standard organic synthesis procedures, and the final product can be purified by column chromatography.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Caption: Experimental workflow for protein crosslinking using NHS-PEG8-NHS ester.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various applications:

-

Protein Interaction Studies: By crosslinking proteins that are in close proximity, this reagent can be used to "capture" transient protein-protein interactions for subsequent analysis by techniques such as mass spectrometry. The defined spacer arm length provides a molecular ruler to estimate the distance between the linked amino acid residues.

-

Antibody-Drug Conjugates (ADCs): The PEG8 spacer is particularly advantageous in the development of ADCs. It enhances the solubility of hydrophobic drug payloads and can improve the pharmacokinetic profile of the conjugate, leading to a better therapeutic index.

-

Surface Modification: This crosslinker can be used to immobilize proteins or other amine-containing molecules onto surfaces for applications in biosensors, immunoassays, and cell culture.

-

Formation of Protein Oligomers: By controlling the stoichiometry of the reaction, it is possible to induce the formation of defined protein dimers, trimers, or higher-order oligomers for structural and functional studies.

Safety and Handling

This compound and its reactive precursors should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation. Work should be performed in a well-ventilated area or a fume hood.

Conclusion: A Versatile and Enabling Tool for Bioconjugation

This compound represents a significant advancement in the field of bioconjugation. Its combination of amine-reactive NHS esters and a hydrophilic PEG8 spacer provides researchers with a powerful and versatile tool for creating novel bioconjugates with enhanced properties. A thorough understanding of its chemical principles and the rationale behind the experimental parameters is key to its successful implementation. As the demand for sophisticated bioconjugates continues to grow in both basic research and therapeutic development, the utility of this and similar crosslinkers will undoubtedly continue to expand.

References

-

AxisPharm. (2024-09-23). Protocol for PEG NHS Reagents. [Link]

-

Glen Research. (2020). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

van der Wulp, K. D. M., et al. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry, 33(11), 2054–2059. [Link]

-

BOC Sciences. NHS-PEG-NHS. [Link]

-

Huibio. This compound. [Link]

-

PubMed. (2011). General protein-protein cross-linking. [Link]

-

PubMed Central. (2021). Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting. [Link]

-

Dwayna. This compound. [Link]

-

BOC Sciences. NHS ester PEG. [Link]

Sources

- 1. Spacer devices for inhaled therapy: why use them, and how? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-hydroxysuccinimide ester | Sigma-Aldrich [sigmaaldrich.com]

- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. PEG NHS ester | BroadPharm [broadpharm.com]

- 7. An amine-to-thiol crosslinker with medium-length aliphatic spacer arm [buyolig.com]

- 8. nwknowledgenow.nhs.uk [nwknowledgenow.nhs.uk]

- 9. Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 10. m-PEG4-NHS Ester PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]

Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester properties

An In-Depth Technical Guide to Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester: Properties, Mechanisms, and Applications

Introduction

This compound is a homobifunctional, amine-reactive crosslinking agent. Its structure is characterized by two N-hydroxysuccinimide (NHS) ester groups at the termini of a hydrophilic polyethylene glycol (PEG) spacer. This specific architecture makes it an invaluable tool in bioconjugation, enabling the covalent linkage of molecules containing primary amines, such as proteins, peptides, and modified nucleic acids.[1][2]

The central PEG spacer is a key feature, imparting several advantageous properties. Unlike traditional hydrocarbon spacers, the PEG chain enhances the water solubility of both the reagent and the resulting conjugate, mitigates the tendency of conjugates to aggregate, and can reduce the immunogenicity of the modified molecule.[2][3] Furthermore, as a homogeneous compound with a defined molecular weight and spacer arm length, it provides high precision for optimizing and characterizing crosslinking applications.[2] This guide provides a comprehensive overview of its chemical properties, reaction mechanism, and practical applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The utility of a crosslinker is fundamentally dictated by its chemical and physical characteristics. Understanding these properties is crucial for designing successful conjugation experiments.

| Property | Value | Source(s) |

| Chemical Name | Heptaoxatricosanedioioic Acid Bis(N-Hydroxysuccinimide) Ester | [4][5][6][7] |

| Synonym(s) | 3,6,9,12,15,18,21-Heptaoxatricosanedioic Acid 1,23-Bis(2,5-dioxo-1-pyrrolidinyl) Ester | [6] |

| Molecular Formula | C₂₄H₃₆N₂O₁₅ | [4] |

| Molecular Weight | 592.55 g/mol | [4] |

| CAS Number | 211746-85-9 | [4][5][6][7][8] |

| Solubility | Soluble in organic solvents (DMSO, DMF); conjugates have enhanced aqueous solubility. | [2][9][10] |

| Storage | Store at -20°C with desiccant. Moisture-sensitive. | [2][10] |

Reaction Mechanism and Kinetics

The core function of this crosslinker lies in the reaction between its NHS ester groups and primary amines. This reaction is a classic example of nucleophilic acyl substitution.[1][11]

Mechanism: The reaction proceeds when an unprotonated primary amine group (-NH₂) on a target molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][11]

Kinetics and Competing Reactions: The efficiency of the conjugation is primarily a competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[11]

-

The Critical Role of pH: The reaction pH is the most important variable.[11]

-

Low pH (<7): Primary amines are protonated (-NH₃⁺), making them non-nucleophilic and drastically slowing the reaction.[11]

-

Optimal pH (7.2-8.5): A significant portion of amines are deprotonated and nucleophilic, promoting efficient conjugation.[2][9]

-

High pH (>8.5): While the aminolysis rate increases, the rate of NHS ester hydrolysis increases even more dramatically, reducing the overall yield. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[9][11]

-

-

Temperature: Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][10] Lower temperatures slow the competing hydrolysis reaction, which is beneficial for sensitive proteins or when longer reaction times are needed.[11]

Core Applications and Methodologies

This crosslinker is versatile, finding use in numerous applications where the stable linkage of biomolecules is required.

Application 1: Protein-Protein Crosslinking

Homobifunctional crosslinkers are frequently used to study protein structure and interactions.[2] By covalently linking proximate primary amine groups (primarily on lysine residues or N-termini), one can stabilize protein complexes for analysis by techniques like SDS-PAGE and mass spectrometry.

Detailed Protocol: Crosslinking Two Proteins (Protein A and Protein B)

-

Buffer Preparation: Prepare a conjugation buffer free of primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES at a pH of 7.2-8.0.[2][11] Avoid buffers like Tris or glycine, as they will compete for reaction with the NHS ester.[2][10]

-

Protein Solution: Dissolve the protein mixture (Protein A and Protein B) in the conjugation buffer at a concentration of 0.1-10 mg/mL.[2][10]

-

Crosslinker Stock Solution: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10] Immediately before use, prepare a concentrated stock solution (e.g., 10-250 mM) in an anhydrous organic solvent such as DMSO or DMF.[2][10] Discard any unused stock solution.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[2] The final concentration of organic solvent should ideally be less than 10% to avoid protein denaturation.[9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2][10]

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2] Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and reaction byproducts (NHS) by using a desalting column or through dialysis against an appropriate buffer.[2][12]

-

Analysis: Analyze the crosslinked products using SDS-PAGE, observing for the appearance of higher molecular weight bands corresponding to the A-B conjugate.

Application 2: Hydrogel Formation

The bifunctional nature of this crosslinker allows it to link multi-arm PEG polymers that have been end-functionalized with amines. This reaction forms a stable, covalently crosslinked hydrogel network.[13] Such PEG-based hydrogels are highly biocompatible and are widely used in tissue engineering and controlled drug release applications.[3][14][15][16] The defined length of the crosslinker provides control over the mesh size and mechanical properties of the resulting gel.[15]

Experimental Design and Optimization

Achieving successful and reproducible results requires careful planning and optimization.

-

Molar Ratio: The molar excess of crosslinker to protein is a critical parameter that must be optimized empirically. A higher molar excess is often required for more dilute protein solutions to favor the desired bimolecular reaction over hydrolysis.[2][10][17] Start with a 20-fold molar excess and adjust as needed to achieve the desired degree of conjugation.

-

Buffer Choice: The importance of using an amine-free buffer cannot be overstated. Buffers such as PBS, HEPES, or bicarbonate/carbonate at pH 7.2-8.5 are suitable choices.[2][9]

-

Self-Validation: A key aspect of a trustworthy protocol is self-validation. Always include proper controls in your analysis. A "no crosslinker" control, where the protein is subjected to the same buffer and incubation conditions without the reagent, is essential to confirm that any observed high-molecular-weight species are indeed the result of covalent crosslinking.

Conclusion

This compound is a powerful and precise tool for chemical biology and drug development. Its homobifunctional nature, combined with the beneficial properties of its defined PEG spacer, allows for the efficient and stable covalent linkage of amine-containing molecules. By understanding the underlying reaction mechanism and carefully controlling key parameters such as pH, temperature, and molar ratios, researchers can reliably generate well-defined bioconjugates for a wide array of applications, from fundamental studies of protein interactions to the development of advanced therapeutic and diagnostic agents.

References

-

Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. PMC - NIH. [Link]

-

Click Crosslinked PEG Hydrogels with Tunable Degradation. University of Colorado Boulder. [Link]

-

Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

-

Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker. Journal of Materials Chemistry B (RSC Publishing). [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

-

Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. PMC - NIH. [Link]

-

Protocol for PEG NHS Reagents. AxisPharm. [Link]

-

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester_其他. Dewei Na. [Link]

Sources

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. purepeg.com [purepeg.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound;211746-85-9 [abichem.com]

- 6. Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester_北京德威钠生物技术有限公司 [gbwol.com]

- 7. Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. scbt.com [scbt.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - Click Crosslinked PEG Hydrogels with Tunable Degradation - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 15. Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 16. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to the Synthesis of PEGylated Crosslinkers

Foreword: Beyond Spacers—Engineering Precision with PEGylated Crosslinkers

In the landscape of bioconjugation, drug delivery, and materials science, polyethylene glycol (PEG) has transcended its role as a simple polymer to become a fundamental engineering tool. Its ability to enhance solubility, extend circulatory half-life, and reduce immunogenicity is well-documented.[1] However, the true potential of PEG is unlocked when it is fashioned into a crosslinker—a bifunctional molecule capable of bridging two distinct chemical entities. These are not mere passive linkers; they are precision-engineered constructs that dictate the stability, specificity, and efficacy of the final conjugate.

This guide moves beyond a simple recitation of facts. It is designed for the practicing researcher and process development scientist. We will delve into the core synthetic strategies for creating both homobifunctional and heterobifunctional PEGylated crosslinkers, focusing on the causality behind each experimental choice. From selecting the right protecting group to interpreting complex NMR spectra, this document provides a validated, field-proven framework for the synthesis, purification, and characterization of these critical reagents. Our objective is to empower you not just to follow a protocol, but to understand, innovate, and troubleshoot the synthesis of bespoke crosslinkers for your specific application.

Chapter 1: Architectural Foundations of PEG Crosslinkers

The utility of a PEG crosslinker is defined by its architecture. This is determined by the nature of the reactive groups at its termini. Understanding this classification is the first step in designing a synthetic strategy.

1.1. Core Terminology: Homobifunctional vs. Heterobifunctional

-

Homobifunctional Crosslinkers: These molecules possess two identical reactive groups at either end of the PEG chain (X-PEG-X).[2][3] They are primarily used for intramolecular crosslinking, polymerizing monomers, or linking two identical biomolecules.[2] While simple to conceptualize, their application in conjugating two different molecules can lead to a complex mixture of undesired homodimers and polymers, complicating purification.[2]

-

Heterobifunctional Crosslinkers: These are more sophisticated tools featuring two different reactive groups (X-PEG-Y).[2][3] This architecture is the cornerstone of modern bioconjugation, as it allows for controlled, sequential reactions.[4] For instance, one end can be reacted with a protein's amine groups, and after purification, the other end can be specifically targeted to a drug's thiol group. This stepwise approach provides exquisite control over the final conjugate's composition.

1.2. The PEG Core: More Than Just a Spacer

The PEG chain itself is not inert. Its length, dispersity, and geometry (linear vs. branched) are critical design parameters.

| Parameter | Impact and Rationale |

| Molecular Weight (MW) | Determines the distance between conjugated molecules. Higher MW increases hydrodynamic volume, which can improve a drug's pharmacokinetic profile but may also decrease bioactivity if it sterically hinders the active site.[1] |

| Polydispersity (PDI) | A measure of the distribution of molecular weights in the polymer sample. Polydisperse PEGs (PDI > 1.0) are mixtures, which can lead to batch-to-batch variability in the final conjugate.[3] Monodisperse PEGs (PDI ≈ 1.0) are single chemical entities, offering the highest level of precision and are preferred for therapeutic applications.[3][5] |

| Geometry (Linear vs. Branched) | Linear PEGs are the most common.[6] Branched or "multi-arm" PEGs allow for the attachment of multiple molecules to a single core, enabling the creation of high-valency drugs or complex hydrogels.[3][7] |

Chapter 2: The Synthetic Toolkit: Activating the PEG Terminus

The vast majority of PEG crosslinker syntheses begin with a simple precursor: PEG-diol (HO-PEG-OH) or monomethoxy-PEG (mPEG-OH). The hydroxyl group is relatively unreactive and must be converted into a more versatile functional group or a good leaving group.

2.1. Foundational Strategy: Monotosylation

A cornerstone of heterobifunctional synthesis is the selective activation of only one of the two hydroxyl groups on a PEG-diol. This is typically achieved through monotosylation (or monomesylation).

Why it works: By using a precisely controlled stoichiometry (e.g., slightly less than one equivalent of tosyl chloride, TsCl), one can statistically favor the modification of only one terminus. The tosylate group is an excellent leaving group, which can then be displaced by a variety of nucleophiles (e.g., sodium azide, sodium hydrosulfide) to introduce the first functional group.[8] The remaining unreacted hydroxyl group serves as the handle for introducing the second, different functional group.

2.2. The Role of Protecting Groups

For more complex syntheses or to ensure perfect selectivity, protecting group chemistry is indispensable.[3] A protecting group "masks" a reactive functional group, rendering it inert while another part of the molecule is modified. It can then be selectively removed under specific conditions. For example, an acid-labile acetal group can protect a hydroxyl terminus while the other end undergoes a series of base-catalyzed reactions.[3] The final step is a simple acidic deprotection to reveal the hydroxyl group for further functionalization. This approach avoids the statistical mixtures inherent in methods like monotosylation and is crucial for GMP-grade manufacturing.[9]

Chapter 3: Synthesis of Amine-Reactive Crosslinkers (PEG-NHS Ester)

N-Hydroxysuccinimidyl (NHS) esters are among the most common amine-reactive functionalities. They react efficiently with primary amines (like the side chain of lysine residues in proteins) at physiological to slightly basic pH to form stable amide bonds.[10][11] The synthesis of a PEG-NHS ester typically starts from a PEG-carboxylic acid precursor.

3.1. Mechanism: Carbodiimide-Mediated Activation

Directly reacting a carboxylic acid with an amine is inefficient.[12] The key is to first "activate" the carboxyl group by converting the hydroxyl into a better leaving group. Dicyclohexylcarbodiimide (DCC) or the water-soluble equivalent EDC are the reagents of choice for this transformation.[13][14]

-

Activation: The carbodiimide reacts with the PEG-carboxylic acid to form a highly reactive O-acylisourea intermediate.[13]

-

NHS Attack: N-hydroxysuccinimide rapidly attacks this intermediate, forming the semi-stable PEG-NHS ester and releasing a urea byproduct (dicyclohexylurea, DCU).[15]

Why use NHS? The O-acylisourea intermediate is unstable and can rearrange. NHS "traps" the activated carboxylate as a more stable ester that is still highly reactive toward primary amines but less susceptible to hydrolysis than the O-acylisourea itself.[15]

3.2. Protocol: Synthesis of a Homobifunctional PEG-bis-NHS Ester

This protocol details the conversion of a commercially available PEG-dicarboxylic acid to its corresponding bis-NHS ester.

Materials:

-

PEG-dicarboxylic acid (e.g., 2 kDa)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation: Under an inert atmosphere (e.g., Argon), dissolve PEG-dicarboxylic acid (1 equivalent) and NHS (2.2 equivalents) in anhydrous DCM.

-

Scientist's Note: Anhydrous conditions are critical. Both DCC and the resulting NHS ester are highly susceptible to hydrolysis, which would quench the reaction and reduce yield.[16]

-

-

Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Scientist's Note: The reaction is exothermic. A slow, cooled addition prevents side reactions. The white precipitate that forms is the dicyclohexylurea (DCU) byproduct.[14]

-

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours) under an inert atmosphere.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Collect the filtrate and reduce the volume by approximately 80% using a rotary evaporator.

-

-

Purification:

-

Precipitate the product by adding the concentrated DCM solution dropwise into a large volume of cold, stirring diethyl ether. The PEG-NHS ester will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash it several times with cold diethyl ether to remove any unreacted NHS or residual DCC/DCU.

-

-

Drying & Storage: Dry the final product under high vacuum. Store at -20°C under an inert atmosphere with a desiccant.[16]

Chapter 4: Synthesis of Thiol-Reactive Crosslinkers (PEG-Maleimide)

The maleimide group is the gold standard for thiol-reactivity. It reacts specifically with free sulfhydryl groups (e.g., from cysteine residues) via a Michael addition reaction at pH 6.5-7.5 to form a stable thioether bond.[17]

4.1. Synthetic Route: From Amine to Maleimide

A common and efficient route to synthesize a PEG-maleimide involves starting with a PEG-amine precursor.[10]

-

Amic Acid Formation: PEG-amine is reacted with maleic anhydride. This opens the anhydride ring to form the corresponding PEG-maleamic acid.

-

Cyclization (Dehydration): The maleamic acid is then cyclized to form the maleimide ring. This is an intramolecular dehydration reaction, often accomplished by heating in the presence of acetic anhydride and a base like sodium acetate or triethylamine.[10]

4.2. Protocol: Synthesis of mPEG-Maleimide (5 kDa)

This protocol outlines the synthesis starting from a commercially available monomethoxy-PEG-amine.

Materials:

-

mPEG-amine (5 kDa)

-

Maleic anhydride

-

Acetic anhydride

-

Triethylamine (TEA) or Sodium Acetate

-

Anhydrous Dioxane or Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

Procedure:

-

Maleamic Acid Formation:

-

Dissolve mPEG-amine (1 equivalent) and maleic anhydride (5 equivalents) in anhydrous dioxane.[10]

-

Add a catalytic amount of a base like DMAP if needed. Heat the mixture to ~70°C and stir for 1-2 hours.[10]

-

Cool the reaction to room temperature. Precipitate the mPEG-maleamic acid product with cold diethyl ether. Collect the solid by filtration.

-

Scientist's Note: This intermediate is often pure enough to proceed to the next step without further purification. A large excess of maleic anhydride ensures complete consumption of the starting amine.

-

-

Cyclization to Maleimide:

-

Dissolve the dried mPEG-maleamic acid intermediate (1 equivalent) in acetic anhydride.[10]

-

Add sodium acetate (2 equivalents) as a catalyst.

-

Heat the reaction mixture to 80°C and stir for 1.5-2 hours.[10]

-

Scientist's Note: This step must be carefully monitored. Overheating or prolonged reaction times can lead to polymerization or degradation of the PEG.

-

-

Purification & Isolation:

-

Remove the acetic anhydride under vacuum.

-

Dissolve the resulting oil/solid in a minimal amount of DCM.

-

Precipitate the final mPEG-maleimide product by adding the solution to cold, stirring diethyl ether.

-

Repeat the dissolution/precipitation step twice to ensure high purity.

-

-

Drying & Storage: Dry the final white solid product under high vacuum. Store at -20°C under an inert atmosphere. The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.[17]

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reference |

| NHS Ester Synthesis | PEG-Carboxylic Acid | DCC, NHS | >90% | [15] |

| Maleimide Synthesis | PEG-Amine | Maleic Anhydride, Acetic Anhydride | 50-90% | [10][18] |

Chapter 5: Purification and Characterization: A Self-Validating System

Synthesis is only half the battle. A crosslinker is only as good as its purity and characterization data. Every protocol must be a self-validating system, where the identity and purity of the product are unequivocally confirmed.

5.1. Purification: Size Exclusion Chromatography (SEC)

SEC is a powerful technique for purifying PEG derivatives. It separates molecules based on their hydrodynamic radius in solution.[19]

-

Principle: Larger molecules (like the desired PEG product) travel through the porous chromatography beads faster than smaller molecules (like unreacted reagents, byproducts like DCU, or salts), which penetrate the pores and have a longer path length.

-

Expert Insight: For PEG analysis, a mobile phase containing modifiers like arginine can be crucial. Arginine helps to reduce non-specific hydrophobic interactions between the PEGylated molecule and the column matrix, leading to sharper peaks and more accurate size determination.[7] A typical mobile phase might be 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[7]

5.2. Characterization: Nuclear Magnetic Resonance (¹H NMR)

¹H NMR is the single most informative technique for confirming the successful functionalization of a PEG crosslinker.

-

PEG Backbone: The repeating ethylene oxide units of the PEG chain produce a massive, characteristic singlet at approximately 3.64 ppm (in CDCl₃).[8]

-

End-Group Analysis: The success of the synthesis is confirmed by the appearance of new peaks corresponding to the terminal functional group and the disappearance of peaks from the starting material.

-

Determining Functionalization Efficiency: By comparing the integration of the end-group protons to the integration of the main PEG backbone protons (whose molecular weight is known), one can calculate the degree of functionalization.

-

A Critical Pitfall: For large PEGs, the ¹H NMR signal from the main backbone is so large that it can be difficult to accurately integrate relative to the small end-group signals. A more accurate method is to integrate the end-group signal relative to the ¹³C satellite peaks of the main backbone.[2][6] These small peaks, which arise from the 1.1% natural abundance of ¹³C, are directly proportional to the main peak but are much smaller and thus more comparable in size to the end-group signals, leading to a more accurate calculation of functionalization efficiency.[2][6][21]

-

Conclusion

The synthesis of PEGylated crosslinkers is a discipline that marries polymer chemistry with the precision of organic synthesis. By understanding the fundamental principles of terminal group activation, leveraging protecting group strategies, and employing rigorous purification and characterization methods, researchers can move from being consumers of off-the-shelf reagents to architects of custom-designed molecules. The protocols and insights provided herein serve as a robust foundation for this work, enabling the development of the next generation of advanced bioconjugates, targeted therapeutics, and smart biomaterials.

References

-

Marriner, C. H., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331-4336. Available at: [Link]

-

Marriner, C. H., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. Available at: [Link]

-

Li, L., et al. (2012). Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation. NIH Public Access. Available at: [Link]

-

Marriner, C. H., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Available at: [Link]

-

Marriner, C. H., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Available at: [Link]

-

Li, Z., & Chau, Y. (2010). Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Polymer Chemistry, 1(10), 1643-1647. Available at: [Link]

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.

-

ResearchGate. (2015). Synthesis procedure of maleimide-PEG-DSPE. Available at: [Link]

-

Zhang, L., Wang, X., & Qi, D. (2012). The study of terminated PEG maleimide synthesis and modification of hemoglobin. Atlantis Press. Available at: [Link]

-

Lux, C., et al. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. Available at: [Link]

-

Byun, Y., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. NIH National Library of Medicine. Available at: [Link]

-

Zhang, H., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. RSC Advances. Available at: [Link]

- Han, S. H., et al. (2013). Novel preparation method of peg-maleimide derivatives. Google Patents.

-

Johnson, J. A., et al. (2012). Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators. ResearchGate. Available at: [Link]

-

Rissler, K. (2001). Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

-

Liu, J., et al. (2007). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. PubMed. Available at: [Link]

-

van der Vlies, A. J., et al. (2017). Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers. ACS Publications. Available at: [Link]

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Available at: [Link]

-

Luo, Q., et al. (2016). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International. Available at: [Link]

-

Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Confluore. (n.d.). PEG NHS Ester Protocol. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. waters.com [waters.com]

- 20. US20040225097A1 - Novel preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines

Introduction: The Power of the Amide Bond in Drug Development

In the landscape of modern biotechnology and therapeutic development, the ability to covalently link molecules to proteins, peptides, and other biomolecules is paramount. This process, known as bioconjugation, is the linchpin for creating antibody-drug conjugates (ADCs), diagnostic reagents, and a myriad of other advanced biomedical tools. Among the arsenal of chemical strategies, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines has emerged as a robust, efficient, and widely adopted method for forging stable amide bonds.[1]

This technical guide provides a comprehensive exploration of the NHS ester reaction, delving into its underlying mechanism, kinetics, and the critical parameters that govern its success. Designed for researchers, scientists, and drug development professionals, this document offers not only the foundational principles but also field-proven insights and detailed experimental protocols to empower you to achieve optimal and reproducible results in your bioconjugation endeavors.

The Core Chemistry: A Tale of Nucleophilic Attack and Competing Reactions

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[2][] The fundamental mechanism is a two-step process:

-

Nucleophilic Attack: The reaction is initiated when an unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate.[][4]

-

Collapse and Amide Bond Formation: This tetrahedral intermediate then collapses, leading to the expulsion of the N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable and effectively irreversible amide bond.[][5]

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[2][6]

The Ever-Present Competitor: Hydrolysis

In aqueous environments, the efficiency of the desired aminolysis (reaction with the amine) is perpetually challenged by a competing reaction: hydrolysis.[2][4] Water molecules can also act as nucleophiles, attacking the NHS ester and converting it to an unreactive carboxylic acid, thereby reducing the yield of the desired conjugate.[2] The interplay between aminolysis and hydrolysis is critically influenced by the reaction conditions, with pH being the most influential factor.[4][7]

Figure 1: Mechanism of NHS ester reaction with a primary amine and the competing hydrolysis reaction.

Critical Parameters Governing Reaction Success: A Deeper Dive

Achieving high-yield, specific bioconjugation with NHS esters is not a matter of chance; it is the result of meticulous control over key experimental parameters.

The Paramount Importance of pH

The pH of the reaction buffer is unequivocally the most critical factor influencing the outcome of an NHS ester conjugation.[6][7] It dictates a delicate balance between the reactivity of the target amine and the stability of the ester.

-

Low pH (<7): At acidic pH, primary amines are predominantly in their protonated, ammonium form (R-NH₃⁺). This renders them non-nucleophilic and significantly slows down or even prevents the desired reaction.[2][8]

-

High pH (>9): As the pH increases, the concentration of the deprotonated, reactive amine (R-NH₂) rises, which is favorable for the reaction.[7] However, the rate of the competing hydrolysis reaction also increases dramatically at higher pH, leading to a rapid degradation of the NHS ester and a lower conjugation yield.[2][8]

The optimal pH range for NHS ester reactions is generally accepted to be between 7.2 and 8.5 .[6][9] A slightly alkaline environment ensures a sufficient concentration of nucleophilic primary amines while keeping the rate of hydrolysis manageable.[9][10] For many applications, a pH of 8.3-8.5 is considered ideal.[8][11]

The Kinetics of Competition: Aminolysis vs. Hydrolysis

A quantitative understanding of the reaction kinetics is essential for optimizing experimental design. The stability of NHS esters is inversely proportional to pH.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

| Sources:[4][9][10][12] |

While the rate of hydrolysis increases with pH, the rate of aminolysis is also significantly accelerated. This is because the concentration of the reactive, unprotonated amine increases. Therefore, working within the optimal pH range maximizes the rate of the desired reaction relative to the competing hydrolysis.

Buffer and Solvent Selection: Avoiding Pitfalls

The choice of buffer is a critical, yet sometimes overlooked, aspect of the experimental setup.

-

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are fundamentally incompatible with NHS ester reactions. These buffers will compete with the target biomolecule for reaction with the ester, drastically reducing the conjugation efficiency.[6][9]

-

Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers are commonly and successfully used for NHS ester conjugations.[6][9]

Many NHS esters have limited aqueous solubility and must first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][9] It is imperative to use high-quality, anhydrous, amine-free solvents to prevent premature hydrolysis or reaction of the NHS ester.[8] When adding the NHS ester solution to the aqueous reaction mixture, the final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[6]

Temperature and Reaction Time

NHS ester conjugations can be performed at temperatures ranging from 4°C to room temperature (approximately 25°C).[9][13] Lower temperatures can be advantageous for sensitive proteins, as it slows down both the conjugation and hydrolysis reactions, as well as any potential protein degradation. Reactions on ice may require longer incubation times (e.g., 2 hours or overnight) compared to reactions at room temperature (typically 30-60 minutes).[6][11]

Experimental Protocol: A Self-Validating System for Protein Labeling

This protocol provides a generalized, robust methodology for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug).

Materials

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

NHS ester of the label/molecule to be conjugated

-

Anhydrous, high-purity DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Step-by-Step Methodology

-

Prepare the Protein Solution:

-

Ensure the protein is at a suitable concentration, typically 1-10 mg/mL, in an amine-free buffer.[8] If the protein is in a buffer containing primary amines, it must be exchanged into a compatible buffer via dialysis or buffer exchange chromatography.

-

The rationale for this concentration range is to favor the bimolecular reaction between the protein and the NHS ester over the competing unimolecular hydrolysis reaction.

-

-

Prepare the NHS Ester Solution:

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.[6]

-

Causality: NHS esters are moisture-sensitive and will hydrolyze over time, even in anhydrous solvents that have absorbed atmospheric moisture. Preparing this solution fresh is crucial for maximizing the concentration of active reagent.

-

-

Perform the Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring or vortexing.[2][6] The optimal molar ratio may need to be determined empirically for each specific protein and label.

-

The volume of the added organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6]

-

Causality: A molar excess of the NHS ester is used to drive the reaction to completion and to account for any hydrolysis that occurs during the reaction.

-

-

Incubate:

-

Quench the Reaction (Optional but Recommended):

-

Add the Quenching Buffer to a final concentration of 50-100 mM.[14] Incubate for an additional 15-30 minutes.

-

Causality: The primary amines in the Tris buffer will react with and consume any unreacted NHS ester, effectively stopping the conjugation reaction.[9] This step is important for preventing unwanted modification of purification matrices or other downstream reagents.

-

-

Purify the Conjugate:

Figure 2: A typical experimental workflow for NHS ester bioconjugation.

Conclusion: A Versatile Tool for Innovation

NHS ester chemistry provides a powerful and versatile method for the selective modification of primary amines in biomolecules. A thorough understanding of the reaction mechanism, the critical influence of pH, and the ever-present competition with hydrolysis is essential for achieving high conjugation efficiency and reproducible results. By carefully controlling the reaction parameters and following a robust, self-validating protocol, researchers and drug developers can confidently leverage this cornerstone of bioconjugation to advance their scientific and therapeutic goals.

References

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health. [Link]

-

Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. American Chemical Society. [Link]

-

Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific (CL). [Link]

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. [Link]

-

Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

-

Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. neb.com [neb.com]

- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide on the Solubility of PEG-Based Crosslinkers

<-3a--22_in-depth_technical_guide_on_the_solubility_of_peg-based_crosslinkers_22_>

Introduction

Polyethylene glycol (PEG)-based crosslinkers are integral to numerous applications in biotechnology, drug delivery, and materials science.[1] Their utility stems from the unique properties of PEG, including its biocompatibility, non-immunogenicity, and excellent solubility in aqueous and many organic solvents.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of PEG-based crosslinkers, offering insights into the factors that govern their dissolution, practical guidance for their handling, and troubleshooting strategies for common challenges. Understanding the nuances of solubility is paramount for researchers, scientists, and drug development professionals to ensure the successful design and execution of their experiments, leading to reproducible and reliable results.

The Physicochemical Basis of PEG Solubility

The remarkable solubility of polyethylene glycol is attributed to the repeating ethylene oxide units (-CH2CH2O-) that form its backbone.[3] The ether oxygen atoms in this chain can form hydrogen bonds with water molecules, leading to a high degree of hydration and rendering PEG and many of its derivatives highly soluble in aqueous solutions.[4][] This inherent hydrophilicity is a key reason for its widespread use in enhancing the solubility of hydrophobic drugs and biomolecules.[6][7]

However, the solubility of PEG-based crosslinkers is not absolute and is influenced by a confluence of factors that can modulate their behavior in different solvent systems. A deeper understanding of these factors is crucial for predicting and controlling their solubility.

Key Factors Influencing the Solubility of PEG-Based Crosslinkers

Several key parameters dictate the solubility of PEG-based crosslinkers. These factors are often interconnected, and their collective influence determines the dissolution behavior of a specific crosslinker.

Molecular Weight

Generally, lower molecular weight PEG derivatives exhibit greater solubility in both aqueous and organic solvents compared to their higher molecular weight counterparts.[4] As the polymer chain length increases, the propensity for chain entanglement and aggregation rises, which can reduce solubility.[4] This is particularly evident in aqueous solutions where high molecular weight PEGs may form aggregates, thus limiting their solubility.[4] In organic solvents, the increased van der Waals forces between longer polymer chains can also lead to decreased solubility.[4]

Chemical Structure: Linear vs. Branched Architectures

The architecture of the PEG crosslinker plays a significant role in its solubility profile.

-

Linear PEGs: These are straight-chain polymers that are generally very soluble in water and a range of organic solvents.[8]

-

Branched or Multi-Arm PEGs: These structures, featuring multiple PEG arms extending from a central core, often exhibit improved solubility, especially for hydrophobic molecules.[7][9] The branched architecture provides a greater hydrodynamic volume and a superior shielding effect, which can enhance aqueous solubility and in vivo circulation time.[7][10] Multi-arm PEGs are frequently used to create hydrogels with tunable properties.[11][12]

Functional Groups